molecular formula C21H14N4O3 B2951089 Homocarbonyltopsentin

Homocarbonyltopsentin

Cat. No.: B2951089
M. Wt: 370.4 g/mol
InChI Key: DRCVQVIMGSWRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    PK4C9: , is a small-molecule compound that binds to a specific RNA target called .

  • It interacts with the pentaloop conformations of TSL2 and promotes a shift to triloop conformations .
  • One of its notable effects is enhancing SMN2 exon 7 (E7) splicing .
  • The compound has a molecular weight of 370.36 g/mol and the chemical structure is shown below: !PK4C9 Chemical Structure
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for PK4C9 are not widely documented in the available literature. it is synthesized through chemical processes.
    • For industrial production, further research and development would be necessary to optimize large-scale synthesis.
  • Chemical Reactions Analysis

    • PK4C9 is involved in RNA splicing modulation, which is a specific type of chemical reaction.
    • Common reagents and conditions used in its synthesis are not explicitly reported, but further investigations could reveal more details.
    • The major product formed from PK4C9’s interaction with TSL2 is the promotion of triloop conformations, leading to enhanced E7 splicing.
  • Scientific Research Applications

    • PK4C9’s primary application lies in RNA splicing modulation .
    • It has potential implications in spinal muscular atrophy (SMA) research, as it affects the SMN2 gene .
    • Further studies may explore its use in other areas of biology, medicine, and industry.
  • Mechanism of Action

    Comparison with Similar Compounds

    • PK4C9’s uniqueness lies in its specific interaction with TSL2 and its role in RNA splicing modulation.
    • Similar compounds are not explicitly listed, but further research could identify related molecules.

    Properties

    IUPAC Name

    [2-(6-hydroxy-1H-indole-3-carbonyl)-1H-imidazol-5-yl]-(1H-indol-3-yl)methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H14N4O3/c26-11-5-6-13-15(9-23-17(13)7-11)20(28)21-24-10-18(25-21)19(27)14-8-22-16-4-2-1-3-12(14)16/h1-10,22-23,26H,(H,24,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DRCVQVIMGSWRLN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H14N4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    370.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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